1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione
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Overview
Description
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound with the molecular formula C42H84N4O2. It is known for its unique structure, which includes a tetraazacyclotetradecane ring with two hexadecyl chains attached.
Preparation Methods
The synthesis of 1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of a tetraamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the macrocyclic ring .
Chemical Reactions Analysis
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the diketone moiety to diols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione has several scientific research applications:
Coordination Chemistry: This compound acts as a ligand, forming stable complexes with various metal ions.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as enhanced conductivity or magnetic behavior.
Biological Applications: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclotetradecane ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. The hexadecyl chains may also play a role in modulating the solubility and interaction of the compound with biological membranes .
Comparison with Similar Compounds
1,11-Dihexadecyl-1,4,8,11-tetraazacyclotetradecane-5,7-dione can be compared with other similar macrocyclic compounds, such as:
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: This compound lacks the hexadecyl chains, making it less hydrophobic and potentially less effective in certain applications.
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its combination of a macrocyclic ring with long hydrophobic chains, which can enhance its solubility in nonpolar solvents and its ability to interact with biological membranes .
Properties
CAS No. |
66145-54-8 |
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Molecular Formula |
C42H84N4O2 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
1,11-dihexadecyl-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C42H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-45-36-31-37-46(39-33-44-42(48)40-41(47)43-32-38-45)35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,43,47)(H,44,48) |
InChI Key |
RWBCCOCAZRZOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCCN(CCNC(=O)CC(=O)NCC1)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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